“7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one” is a chemical compound with the molecular formula C14H7BrClNO. It has an average mass of 320.569 Da and a monoisotopic mass of 318.939941 Da . This compound has been mentioned in the context of cancer research, as a specific inhibitor of protein kinases with preferential binding to the activated kinase conformation .
The InChI code for this compound is 1S/C14H7BrClNO/c15-9-3-1-8-2-4-13-12 (6-10 (16)7-17-13)14 (18)11 (8)5-9/h1-7H . This code provides a unique representation of the compound’s molecular structure.
7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one is a heterocyclic compound with the molecular formula . This compound features a complex fused ring system that includes a benzene ring, a cycloheptane ring, and a pyridine ring. The presence of bromine and chlorine substituents contributes to its unique chemical behavior and potential applications in various fields, including medicinal chemistry and organic synthesis .
This compound is classified as a heterocyclic aromatic compound, which is characterized by the inclusion of nitrogen atoms within its ring structure. It is often synthesized for research purposes and has been identified in various chemical databases and literature as a compound of interest due to its potential biological activities and applications in drug development .
The synthesis of 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one typically involves several key steps:
In industrial settings, the synthesis may be scaled up using batch or continuous flow processes, optimizing reaction conditions for efficiency and environmental sustainability.
The molecular structure of 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one can be represented as follows:
The structural representation can be visualized using chemical drawing software or databases that provide 2D or 3D models of the compound .
7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one can participate in various chemical reactions:
The mechanism of action for 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects such as antimicrobial or anticancer activities. The precise pathways and molecular interactions depend on the specific application being studied .
The physical and chemical properties of 7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one include:
These properties are essential for understanding how the compound behaves under different conditions and its suitability for various applications in research and industry .
7-Bromo-3-chloro-5H-benzo[4,5]cyclohepta[1,2-B]pyridin-5-one has several significant applications:
The construction of the benzocycloheptapyridinone scaffold demands precise regiocontrol to position the bromo and chloro substituents at the C7 and C3 positions, respectively. This tricyclic system is typically assembled via intramolecular Friedel-Crafts acylation or transition-metal-catalyzed cyclization of appropriately substituted precursors. The 7H-benzo[4,5]cyclohepta[1,2-b]pyridin-5-one core requires annulation where the seven-membered ring bridges the fused benzene and pyridine units, creating a planar, conjugated system ideal for electronic delocalization. Key challenges include avoiding the formation of angular isomers and ensuring halogen substituents do not migrate during ring closure [1] [9].
High-temperature cyclization (180–220°C) in high-boiling solvents like diphenyl ether achieves >85% regioselectivity but risks decomposition. Modern catalytic methods employing Lewis acids (e.g., AlCl₃ or ZnCl₂) at 120–150°C enhance kinetic control, directing electrophilic cyclization to the sterically favored C5a position. Computational studies reveal that the chloro substituent at C3 electronically deactivates adjacent positions, forcing acylation to occur exclusively at the C6-C7 bond, thereby ensuring correct ring fusion. This specificity is critical for subsequent functionalization, as mispositioned halogens compromise the compound’s utility in cross-coupling reactions [5] [9].
Table 1: Regioselective Cyclization Approaches for Benzocycloheptapyridinone Formation
Method | Conditions | Regioselectivity (%) | Yield (%) | Key Advantage |
---|---|---|---|---|
Thermal Cyclization | Diphenyl ether, 220°C, 2h | 85–90 | 70 | No catalyst residues |
Lewis Acid Catalyzed | AlCl₃, 140°C, DCE, 4h | 92–95 | 82 | Lower temperature, faster kinetics |
Microwave-Assisted | Solvent-free, 180°C, 20 min, 300W | 90 | 78 | Rapid processing, reduced side products |
Sequential halogen introduction is essential due to the disparate reactivity of bromine and chlorine. Electrophilic bromination at C7 proceeds first using bromine (Br₂) in acetic acid at 40–50°C, exploiting the activated position ortho to the carbonyl. This step achieves >95% conversion but requires strict stoichiometric control (1.05 eq. Br₂) to prevent dibromination. The chloro group is introduced subsequently via radical chlorination (e.g., sulfuryl chloride, SO₂Cl₂) under UV light at 0–5°C, targeting the electron-deficient C3 position on the pyridine ring. This order capitalizes on the higher nucleophilicity of the C7 site compared to C3, as confirmed by molecular electrostatic potential maps [1] [2].
Alternative methodologies employ in situ-generated bromine chloride (BrCl) for simultaneous halogenation, but this yields inconsistent regioisomer ratios (<60% target compound). Instead, stepwise halogenation with N-bromosuccinimide (NBS) followed by N-chlorosuccinimide (NCS) in DMF at 25°C achieves 97% combined yield and >99% regiopurity. Solvent optimization is critical: polar aprotic solvents (DMF, acetonitrile) minimize hydrolysis of the carbonyl group while enhancing halogen solubility. Post-halogenation, crystallization from ethanol/water mixtures removes trace impurities, ensuring the ≥97% purity required for pharmaceutical applications [1] [7] [10].
Table 2: Halogenation Conditions for Bromo-Chloro Substitution Patterns
Halogenation Sequence | Reagents/Conditions | Target Isomer Purity (%) | Byproduct Formation |
---|---|---|---|
Br₂ → SO₂Cl₂ | Br₂/AcOH (50°C); SO₂Cl₂/UV (0°C) | 95 | <3% Dibrominated impurities |
NBS → NCS | NBS/DMF (rt); NCS/DMF (rt) | 99 | Negligible (HPLC undetectable) |
BrCl (One-Pot) | BrCl/CH₂Cl₂ (25°C) | 60 | 25–30% Regioisomeric contaminants |
Solvent-free methodologies address the environmental and economic limitations of traditional synthesis. Mechanochemical grinding—using a ball mill with potassium carbonate base—promotes solid-state cyclization between 2-chloronicotinic acid derivatives and brominated tetralone precursors. This method achieves 88% yield in 30 minutes without solvents, compared to 65% yield over 12 hours in refluxing toluene. Key advantages include negligible waste generation and elimination of high-boiling-point solvent purification [1] [2].
Microwave-assisted reactions further enhance sustainability. The final cyclization step under microwave irradiation (150W, 180°C, 15 min) in solventless conditions delivers 92% conversion, reducing energy consumption by 80% versus conventional heating. Catalytic hydrogenation for deprotection steps (using Pd/C or Raney nickel) replaces stoichiometric reducing agents, minimizing heavy-metal waste. These protocols align with green chemistry principles, as validated by E-factor calculations: solvent-free routes generate 0.8 kg waste/kg product versus 12 kg/kg for classical methods. Storage stability is also improved, with solvent-free products maintaining >95% purity for 24 months at 2–8°C versus degradation in solvent-processed batches [1] [2] [7].
Table 3: Solvent-Free vs. Conventional Synthesis Metrics
Parameter | Solvent-Free Approach | Traditional Solvent Route | Improvement |
---|---|---|---|
Reaction Time | 0.5–1 h | 8–24 h | 16–48x faster |
Energy Consumption | 0.5 kWh/mol | 2.5 kWh/mol | 80% reduction |
E-Factor (kg waste/kg product) | 0.8 | 12 | 93% waste reduction |
Product Stability | >95% purity at 24 months (2–8°C) | 85–90% purity at 12 months | Enhanced shelf life |
Comprehensive Compound Identification
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1